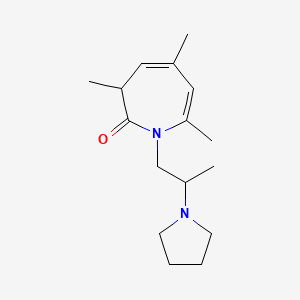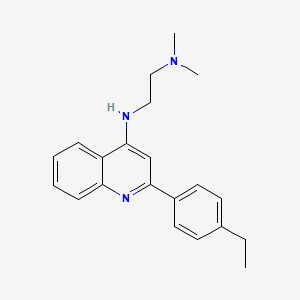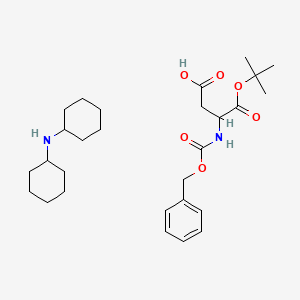
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a chloro-methoxyphenyl and a methoxy-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-methoxy-5-methylaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the acylation of the amine with acryloyl chloride to yield the desired propenamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials.
作用機序
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-4-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-ethylphenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings The presence of both chloro and methoxy groups, along with the propenamide moiety, imparts distinct chemical and biological properties
特性
CAS番号 |
853350-11-5 |
|---|---|
分子式 |
C18H18ClNO3 |
分子量 |
331.8 g/mol |
IUPAC名 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12-7-9-15(22-2)14(11-12)20-17(21)10-8-13-5-4-6-16(23-3)18(13)19/h4-11H,1-3H3,(H,20,21)/b10-8+ |
InChIキー |
FXPXGBJBYBUWHZ-CSKARUKUSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



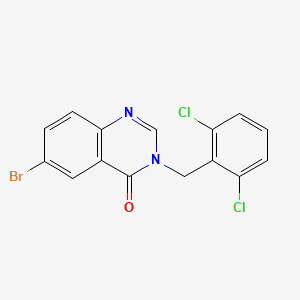
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
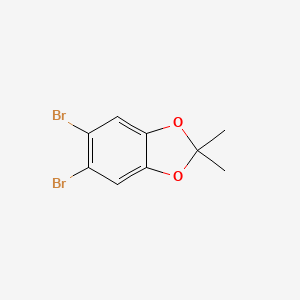
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)





![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
